7-Geranyloxy-5-methoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Geranyloxy-5-methoxycoumarin is a natural coumarin compound with the molecular formula C20H24O4. It is found in the essential oils of various citrus species, such as bergamot and Toddalia asiatica . This compound is known for its diverse biological activities, including antioxidant, antibacterial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Geranyloxy-5-methoxycoumarin typically involves the reaction of 7-hydroxy-5-methoxycoumarin with geranyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and purification from natural sources, such as the essential oils of citrus fruits. The process involves steam distillation, followed by chromatographic separation techniques to isolate the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where the geranyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield geranyloxy-5-methoxycoumarin derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
7-Geranyloxy-5-methoxycoumarin has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Geranyloxy-5-methoxycoumarin involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating apoptosis-related factors at both protein and gene levels.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Bergamottin: Another coumarin found in citrus essential oils, known for its similar biological activities.
7-Methoxycoumarin: A structurally related compound with similar antioxidant and antibacterial properties.
Uniqueness: 7-Geranyloxy-5-methoxycoumarin is unique due to its specific geranyl and methoxy functional groups, which contribute to its distinct biological activities and chemical reactivity. Its presence in essential oils and its diverse applications in various fields make it a compound of significant interest .
Eigenschaften
Molekularformel |
C20H24O4 |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5-methoxychromen-2-one |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-16-12-18(22-4)17-8-9-20(21)24-19(17)13-16/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ |
InChI-Schlüssel |
ORBVONLAJRGOAY-XNTDXEJSSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=CC(=O)O2)C(=C1)OC)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=CC(=O)O2)C(=C1)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.